2-Bromo-1-(5-bromofuran-2-YL)ethanone
Description
Contextual Significance of Halogenated Furan (B31954) Derivatives in Contemporary Chemical Research
Halogenated furan derivatives are a class of organic compounds that have garnered considerable attention in modern chemical research, primarily due to their utility in the synthesis of a wide array of bioactive molecules. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif present in numerous natural products and synthetic compounds with diverse pharmacological activities. The introduction of halogen atoms, such as bromine, onto the furan scaffold significantly modulates the electronic properties and reactivity of the molecule, making these derivatives valuable building blocks in organic synthesis.
The presence of halogens can enhance the biological activity of a molecule and provide a reactive handle for further chemical modifications through various coupling reactions. Furan-containing compounds have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. Halogenated furans, in particular, are often employed as precursors in the synthesis of these more complex therapeutic agents.
Overview of 2-Bromo-1-(5-bromofuran-2-yl)ethanone as a Key Intermediate in Organic Transformations
This compound is a solid organic compound with the chemical formula C₆H₄Br₂O₂. archivepp.com Its molecular structure features a furan ring substituted with a bromine atom at the 5-position and an α-bromoethanone group at the 2-position. This arrangement of functional groups makes it a highly reactive and versatile intermediate for a variety of organic transformations.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 17357-32-3 |
| Molecular Formula | C₆H₄Br₂O₂ |
| Molecular Weight | 267.90 g/mol |
The primary utility of this compound in organic synthesis stems from its α-bromo ketone functionality. This group is a key reactant in the renowned Hantzsch thiazole synthesis, a classic and widely used method for the preparation of thiazole rings. In this reaction, the α-bromo ketone condenses with a thioamide-containing compound, such as thiourea (B124793) or thiosemicarbazide, to form the thiazole heterocycle.
Detailed Research Findings:
The synthesis of novel thiazole derivatives is of significant interest in medicinal chemistry, as the thiazole ring is a core component of many biologically active compounds, exhibiting antibacterial, antifungal, and other therapeutic properties. nih.goveurekaselect.com Research has demonstrated that α-bromo ketones are crucial for the formation of these thiazole-containing molecules. nih.govrsc.org
For instance, in a typical Hantzsch thiazole synthesis, this compound can be reacted with thiosemicarbazide in a multi-component reaction, often in the presence of various carbonyl species, to yield substituted 4-phenyl-1,3-thiazole derivatives. asianpubs.org The resulting molecules, which incorporate both a furan and a thiazole ring, are candidates for antimicrobial screening. Studies have shown that compounds containing both furan and thiazole moieties can exhibit significant antibacterial and antifungal activity. nih.govresearchgate.net
The general reaction scheme for the Hantzsch thiazole synthesis involving an α-bromo ketone like this compound is as follows:
Figure 1: General Scheme of the Hantzsch Thiazole Synthesis.
In this reaction, the sulfur atom of the thioamide attacks the carbonyl carbon of the α-bromo ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The bromine atom on the furan ring of this compound can be further functionalized, for example, through palladium-catalyzed cross-coupling reactions, to introduce additional molecular diversity.
The antimicrobial potential of furan-containing 1,2,4-triazoles and thiazolo[3,2-b] archivepp.comnih.govnih.govtriazoles has been investigated, with some derivatives showing positive antibacterial effects against various microorganisms. archivepp.com The synthesis of such compounds often relies on the reactivity of halogenated furan precursors. The ability of this compound to serve as a precursor to these and other heterocyclic systems highlights its importance as a key intermediate in the development of new chemical entities with potential therapeutic value.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(5-bromofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2/c7-3-4(9)5-1-2-6(8)10-5/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFKIDCAQZPAHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501718 | |
| Record name | 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17357-32-3 | |
| Record name | 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 2 Bromo 1 5 Bromofuran 2 Yl Ethanone
Direct Synthesis of 2-Bromo-1-(5-bromofuran-2-YL)ethanone
The primary approach for the synthesis of this compound involves the direct bromination of its immediate precursor, 1-(5-bromofuran-2-yl)ethanone (B1278836). This transformation specifically targets the alpha-carbon of the ethanone (B97240) moiety.
Bromination of 1-(5-Bromofuran-2-yl)ethanone: Reaction Conditions and Mechanistic Aspects
The bromination of 1-(5-bromofuran-2-yl)ethanone is an alpha-halogenation reaction of a ketone. This reaction is typically carried out under acidic conditions, which facilitates the formation of an enol intermediate. researchgate.net The enol then acts as a nucleophile, attacking the electrophilic bromine.
Common brominating agents for such transformations include molecular bromine (Br₂) and N-bromosuccinimide (NBS). organic-chemistry.org When using molecular bromine, the reaction is often performed in a suitable solvent like acetic acid. researchgate.net The acid catalyzes the tautomerization of the ketone to its enol form. The enol's double bond then attacks a bromine molecule, leading to the formation of the α-bromo ketone and hydrogen bromide.
Alternatively, N-bromosuccinimide (NBS) can be employed as a source of bromine. organic-chemistry.org NBS is often used for allylic and benzylic brominations but can also be effective for the α-bromination of ketones, particularly when a controlled, low concentration of bromine is desired to minimize side reactions. masterorganicchemistry.com The reaction with NBS is typically initiated by a radical initiator or light, or it can proceed via an ionic pathway in the presence of an acid catalyst. manac-inc.co.jp For the bromination of aralkyl ketones, active aluminum oxide has been used as a catalyst with NBS. nih.gov
The mechanism for the acid-catalyzed bromination of a ketone proceeds through the following steps:
Protonation of the carbonyl oxygen by the acid catalyst.
Deprotonation at the alpha-carbon to form the enol intermediate. This is the rate-determining step. researchgate.net
Nucleophilic attack of the enol's carbon-carbon double bond on the bromine molecule.
Deprotonation of the carbonyl oxygen to yield the final α-bromo ketone.
A plausible reaction scheme is presented in Table 1.
Table 1: Proposed Synthesis of this compound
| Step | Reactant | Reagent | Product |
| 1 | 1-(5-Bromofuran-2-yl)ethanone | Br₂ in Acetic Acid or NBS | This compound |
Efficiency and Yield Considerations in Primary Synthetic Pathways
The use of N-bromosuccinimide can sometimes offer better selectivity and milder reaction conditions, potentially leading to higher yields by minimizing side reactions such as polybromination or reactions involving the furan (B31954) ring. nih.gov Microwave-assisted α-bromination of carbonyl compounds with NBS and a catalytic amount of p-toluenesulfonic acid has been shown to be a highly efficient method, often completed within 30 minutes. researchgate.net The careful control of reaction temperature and stoichiometry of the brominating agent is crucial to maximize the yield of the desired monobrominated product.
Precursor Synthesis and Functionalization Relevant to this compound
The availability of the starting material, 1-(5-bromofuran-2-yl)ethanone, and other related bromofuran derivatives is essential for the synthesis of the target compound.
Synthesis of 1-(5-Bromofuran-2-yl)ethanone
1-(5-Bromofuran-2-yl)ethanone, also known as 2-acetyl-5-bromofuran, is a key precursor. Its synthesis can be achieved through the Friedel-Crafts acylation of 2-bromofuran (B1272941). sci-hub.se In this reaction, 2-bromofuran is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride or boron trifluoride. nih.gov However, furan and its derivatives are often sensitive to strong Lewis acids, which can lead to polymerization or degradation. nih.gov Therefore, milder catalysts and reaction conditions are often preferred.
A general procedure for the synthesis of 2-acetylfuran (B1664036) involves mixing a catalyst with acetic anhydride, followed by the dropwise addition of furan. The reaction is then heated to drive it to completion. sci-hub.se A similar approach can be envisioned for the acylation of 2-bromofuran.
Preparation of Bromofuran and its Derivatives for Subsequent Transformations
The synthesis of brominated furan rings is a fundamental step in accessing the necessary precursors. 2-Bromofuran can be prepared by the bromination of furan. A straightforward and scalable method involves the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF). This procedure is reported to give 2-bromofuran in good yields without the need for complex purification methods.
The reaction of furan with one molar equivalent of bromine in DMF can also yield 2-bromofuran, while using two equivalents leads to the formation of 2,5-dibromofuran (B110504). The reaction conditions, such as temperature and the rate of addition of the brominating agent, need to be carefully controlled due to the exothermic nature of the reaction and the sensitivity of the furan ring.
Synthetic Routes to Halogenated Furan-2-Carboxylic Acids
Halogenated furan-2-carboxylic acids are important building blocks in furan chemistry. 5-Bromofuran-2-carboxylic acid can be synthesized from furoic acid. While direct bromination of furoic acid can be challenging, alternative routes through its esters are more common. For example, methyl 2-furoate can be brominated to yield methyl 5-bromo-2-furoate, which can then be hydrolyzed to the corresponding carboxylic acid.
The synthesis of 5-bromofuran-2-carboxylic acid chloride can be achieved by treating 5-bromo-2-furancarboxylic acid with thionyl chloride. This acyl chloride is a reactive intermediate that can be used in various acylation reactions.
Chemical Reactivity and Mechanistic Pathways of 2 Bromo 1 5 Bromofuran 2 Yl Ethanone and Its Analogs
Exploration of Electrophilic and Nucleophilic Substitution Reactions Involving Bromine Moieties
The structure of 2-Bromo-1-(5-bromofuran-2-YL)ethanone contains two distinct bromine atoms, each with a different reactivity profile. The bromine atom on the ethanone (B97240) moiety is an α-haloketone, while the bromine on the furan (B31954) ring is akin to a vinylic halide.
The α-bromoacetyl group is a potent electrophile, highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism. youtube.com The presence of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophiles. nih.gov This increased reactivity is attributed to the electron-withdrawing inductive effect of the carbonyl group, which polarizes the carbon-bromine bond and makes the α-carbon more electron-deficient. nih.gov Furthermore, the transition state of the SN2 reaction is stabilized by orbital overlap with the carbonyl group's π-system. youtube.com Consequently, this moiety readily reacts with a wide range of nucleophiles, such as amines, thiols, and carbanions, to displace the bromide leaving group. This high reactivity is a cornerstone of its utility in synthetic chemistry. nih.govwikipedia.org
In contrast, the bromine atom at the 5-position of the furan ring is considerably less reactive towards nucleophilic substitution. As a vinylic halide, the C-Br bond has a partial double bond character due to resonance with the furan ring's π-system, making it stronger and harder to break. Nucleophilic attack on this sp2-hybridized carbon is energetically unfavorable. However, the furan ring itself is an electron-rich heterocycle and can undergo electrophilic substitution reactions. The existing bromine atom acts as a deactivating but ortho-para directing group, though in a 5-membered ring, the directing effects can be complex. Further electrophilic substitution, such as nitration or halogenation, would likely occur at the vacant 3 or 4 positions of the furan ring.
Cycloaddition and Condensation Reactions in the Synthesis of Novel Heterocyclic Systems
The bifunctional nature of this compound, possessing two key electrophilic centers (the carbonyl carbon and the α-carbon), makes it a versatile precursor for the synthesis of various heterocyclic scaffolds through cycloaddition and condensation reactions. wikipedia.org
The synthesis of pyrazoles and pyrazolines frequently employs 1,3-dicarbonyl compounds or their synthetic equivalents, which react with hydrazine (B178648) derivatives. youtube.commdpi.com The α-haloketone moiety in this compound can serve as a precursor to these systems.
A primary route involves the reaction of the α-bromo ketone with a hydrazine. organic-chemistry.org This reaction can proceed via initial substitution of the bromine by the hydrazine, followed by intramolecular condensation with the ketone carbonyl to form the pyrazoline ring, which can then be oxidized to the aromatic pyrazole (B372694). nih.gov An alternative and widely used method is the Hantzsch pyrazole synthesis, where the α-bromo ketone reacts with a β-dicarbonyl compound and hydrazine.
Another common strategy first converts the ketone into an α,β-unsaturated ketone (a chalcone). This can be achieved via a condensation reaction between 1-(5-bromofuran-2-yl)ethanone (B1278836) (formed by debromination of the starting material) and an aldehyde. The resulting chalcone (B49325) then undergoes a cyclocondensation reaction with hydrazine to yield a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole. mdpi.comnih.gov
Table 1: Representative Synthesis of Pyrazole Derivatives
| Precursor Type | Co-reactant | Key Intermediate | Product |
| α-Bromo Ketone | Hydrazine | Hydrazone/Hydrazinyl-ketone | Pyrazole/Pyrazoline |
| α,β-Unsaturated Ketone (Chalcone) | Hydrazine Hydrate | Pyrazoline | Pyrazole (after oxidation) |
| 1,3-Diketone | Phenylhydrazine | Imine/Enamine | Substituted Pyrazole |
The α-bromo ketone functionality is a key synthon for accessing triazole-based systems. A prevalent method is to first convert the α-bromo ketone into an α-azido ketone via nucleophilic substitution with sodium azide. researchgate.net This intermediate is then subjected to a Huisgen 1,3-dipolar cycloaddition reaction with an alkyne. nih.gov This reaction, particularly the copper(I)-catalyzed version (CuAAC or "click chemistry"), is highly efficient and regioselective, typically yielding 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov
Alternatively, the electrophilic α-carbon can be attacked by a nucleophilic nitrogen of a pre-formed triazole ring, leading to N-alkylation. nih.gov Another approach involves the reaction of the α-bromo ketone with thiosemicarbazide, followed by cyclization to form aminothiazole derivatives, which can then be further elaborated into fused triazole systems. The synthesis of 4,5-dibromo-1H-1,2,3-triazole and its subsequent alkylation demonstrates the utility of halogenated precursors in building complex triazole structures. rsc.org
Table 2: Synthetic Routes to Triazole Scaffolds
| Route | Step 1 | Step 2 | Product Type |
| Huisgen Cycloaddition | α-bromo ketone + NaN₃ → α-azido ketone | α-azido ketone + Alkyne (Cu(I) catalyst) | 1,4-Disubstituted 1,2,3-Triazole |
| N-Alkylation | α-bromo ketone + NH-Triazole | Nucleophilic Substitution | N-Alkylated Triazole |
| Multi-step Synthesis | α-bromo ketone + Thiosemicarbazide | Cyclization/Further Annulation | Fused Triazole Heterocycles |
The construction of a pyrimidine (B1678525) ring typically requires the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine. bu.edu.eg The most common approach utilizes an α,β-unsaturated ketone (chalcone) as the C-C-C fragment. mdpi.com
Starting from this compound, a chalcone analog can be synthesized. This involves a base-catalyzed aldol (B89426) condensation reaction with an appropriate aldehyde. This reaction forms a 1-(5-bromofuran-2-yl)-3-aryl-prop-2-en-1-one intermediate. Subsequent treatment of this chalcone with guanidine, for example, leads to a cyclocondensation reaction that, after tautomerization and oxidation (often spontaneous in air), yields the corresponding 2-amino-4,6-disubstituted pyrimidine. Similar reactions with urea or thiourea produce pyrimidinone or thiopyrimidinone derivatives, respectively. bu.edu.eg
Photochemical Transformations of Halogenated Furanoyl Ketones
The photochemistry of this compound is expected to be complex, involving reactions characteristic of both the α-bromo ketone and the bromofuran moieties. The most likely primary photochemical event for α-bromo ketones upon UV irradiation is the homolytic cleavage of the weak carbon-bromine bond. fao.orgresearchgate.net This generates a bromine radical and a ketyl radical. These reactive intermediates can then undergo a variety of subsequent reactions, including hydrogen abstraction from the solvent, radical recombination, or elimination of HBr to form an α,β-unsaturated ketone intermediate. fao.orgresearchgate.net
Studies on closely related compounds, such as bromofuran-carbaldehydes, have shown that irradiation in aromatic solvents can lead to photoarylation, where the bromine atom is replaced by an aryl group. researchgate.net Another observed photochemical reaction is reductive debromination, which occurs in solvents like diethyl ether. researchgate.net The photochemical behavior of furan rings can also involve complex isomerizations, potentially through the formation of Dewar furan intermediates, although this is highly dependent on the substitution pattern and reaction conditions. researchgate.netnetsci-journal.com For the title compound, a competition between C-Br bond cleavage at the acetyl chain and C-Br bond cleavage on the furan ring would be expected, with the former being the more probable pathway due to the influence of the carbonyl group.
Reactivity Profile and Potential for Targeted Covalent Bonding
The reactivity profile of this compound is dominated by the electrophilic nature of the α-bromoacetyl group. This functional group is a classic "warhead" used in the design of targeted covalent inhibitors. The α-carbon is highly susceptible to attack by nucleophilic residues found on proteins, such as the thiol group of cysteine or the imidazole (B134444) group of histidine. nih.gov
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the protein's nucleophile attacks the electrophilic carbon, displacing the bromide ion and forming a stable, irreversible covalent bond between the inhibitor and the protein target. youtube.com This ability to form a covalent adduct is a powerful strategy in drug discovery to achieve high potency and prolonged duration of action. The high reactivity of α-haloketones makes them particularly effective alkylating agents for this purpose. wikipedia.org The bromofuran moiety serves as the scaffold that positions the reactive α-bromoacetyl group within the protein's binding site to facilitate the covalent bonding event.
Advanced Spectroscopic and Analytical Characterization for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
In a hypothetical ¹H NMR spectrum of 2-Bromo-1-(5-bromofuran-2-yl)ethanone, distinct signals would be expected to correspond to the different protons in the molecule. The methylene (B1212753) protons (-CH₂Br) adjacent to the carbonyl group and the bromine atom would likely appear as a singlet, shifted downfield due to the electron-withdrawing effects of both neighboring functional groups. The two protons on the furan (B31954) ring are in different chemical environments and would appear as two distinct signals, likely as doublets due to coupling with each other. The chemical shifts would be characteristic of protons on a substituted furan ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | -CH₂Br |
| Data not available | Data not available | Data not available | Furan C4-H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
A ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals would be anticipated, corresponding to the six carbon atoms in the molecule. The carbonyl carbon (C=O) would be the most downfield signal. The methylene carbon (-CH₂Br) would also be significantly shifted due to the attached bromine. The four carbons of the furan ring would appear in the aromatic region of the spectrum, with the carbon bearing the bromine atom and the carbon attached to the ethanone (B97240) moiety showing distinct chemical shifts from the other two.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Data not available | C=O |
| Data not available | C-Br (furan) |
| Data not available | C-CO (furan) |
| Data not available | CH (furan) |
| Data not available | CH (furan) |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Infrared (IR) Analysis
Vibrational spectroscopy techniques like FTIR and IR are used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound would be expected to show a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration. Other key absorptions would include C-H stretching from the furan ring, C-O-C stretching of the furan ether group, and C-Br stretching vibrations at lower frequencies.
Table 3: Predicted FTIR/IR Absorption Bands for this compound
| Predicted Frequency Range (cm⁻¹) | Vibration Type |
|---|---|
| Data not available | C=O Stretch (Ketone) |
| Data not available | C-H Stretch (Aromatic/Furan) |
| Data not available | C-O-C Stretch (Furan) |
Mass Spectrometry (MS) Techniques: Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound. This high-precision measurement allows for the unambiguous determination of the molecular formula (C₆H₄Br₂O₂). The presence of two bromine atoms would be evident from the characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum, with relative intensities corresponding to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be primarily used to assess the purity of a sample of this compound. By separating the compound from any impurities or side products from a synthesis reaction, the mass spectrometer can then confirm the identity of the main peak and characterize any other components present in the mixture. It is a crucial tool for quality control in chemical synthesis.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the structure.
For this compound, the primary chromophore is the 5-bromofuran-2-yl carbonyl system. This structure contains a furan ring, a ketone, and bromine atoms, all of which influence the electronic transitions. The key transitions expected are π → π* and n → π. The π → π transitions, which are typically of high intensity, arise from the conjugated system of the furan ring and the carbonyl group. The n → π* transition, which is generally weaker, involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital.
While specific experimental UV-Vis data for this compound is not widely published, the λmax can be predicted based on analogous structures. Simple ketones often exhibit a weak n → π* transition around 270-300 nm. However, conjugation with the furan ring is expected to shift the π → π* transition to a longer wavelength, potentially masking the weaker n → π* band. For instance, a structurally related compound, 2,6-Bis(furan-2-ylmethylidene)cyclohexan-1-one (BFC), which also contains a furan-ketone chromophore, displays an absorption maximum at 373 nm in acetonitrile (B52724). This suggests that this compound would likely exhibit a strong absorption band in a similar region of the UV spectrum.
Table 1: Expected UV-Vis Absorption Data for this compound
| Transition | Expected Wavelength Range (λmax) | Intensity | Chromophore |
|---|---|---|---|
| n → π* | ~270-300 nm | Weak | C=O |
Chromatographic Methods for Reaction Monitoring and Purification
Chromatographic techniques are indispensable for monitoring the progress of a chemical reaction, identifying the components in a mixture, and for the purification of the desired product.
Thin-Layer Chromatography (TLC) is a rapid, simple, and effective method for the qualitative analysis of a reaction mixture. It allows for the swift separation of the starting materials, products, and any by-products based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina) and a mobile phase (a solvent or a mixture of solvents).
For a compound with the polarity of this compound, a silica gel plate would serve as a suitable stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio of these solvents can be adjusted to optimize the separation, with the goal of having the product's Retention Factor (Rf) value ideally between 0.3 and 0.5 for clear separation from other components.
Table 2: Suggested TLC Systems for the Analysis of this compound
| Stationary Phase | Mobile Phase (Eluent System) | Application |
|---|---|---|
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | General reaction monitoring and purity assessment. |
| Silica Gel 60 F254 | Dichloromethane | For compounds that are slightly more polar. |
The spots on the TLC plate can be visualized under UV light, as the conjugated furan ring is UV-active. Further visualization can be achieved using staining agents if necessary.
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of individual components in a mixture with high resolution and sensitivity.
For the quantitative analysis of this compound, a reverse-phase HPLC method would likely be the most effective. In this mode, a non-polar stationary phase (such as a C8 or C18 silica-based column) is used with a polar mobile phase. A typical mobile phase would be a gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol. An acid, such as trifluoroacetic acid or formic acid, is often added to the mobile phase to improve peak shape. Detection is commonly performed using a UV detector set at the λmax of the compound.
Table 3: Proposed HPLC/UPLC Method Parameters for this compound
| Parameter | Suggested Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm for HPLC; <2.1 mm ID, <2 µm for UPLC) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, increasing the percentage of B over time. |
| Flow Rate | 0.8-1.2 mL/min for HPLC; 0.3-0.6 mL/min for UPLC |
| Column Temperature | 25-35 °C |
| Detection | UV Diode Array Detector (DAD) at the determined λmax. |
| Injection Volume | 5-20 µL |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) present in a compound. This is a crucial step in confirming the empirical and molecular formula of a newly synthesized substance. The most common method for determining C, H, N, and S content is combustion analysis. For halogens like bromine, other methods such as titration or ion chromatography after combustion are often employed.
The molecular formula for this compound is C₆H₄Br₂O₂. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The experimental results from elemental analysis should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the purity and the proposed molecular formula of the compound.
**Table 4: Theoretical Elemental Composition of this compound (C₆H₄Br₂O₂) **
| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 26.91% |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.51% |
| Bromine | Br | 79.904 | 2 | 159.808 | 59.67% |
| Oxygen | O | 15.999 | 2 | 31.998 | 11.95% |
| Total | | | | 267.904 | 100.00% |
Computational Chemistry and Theoretical Modeling of 2 Bromo 1 5 Bromofuran 2 Yl Ethanone and Its Derivatives
Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as 2-Bromo-1-(5-bromofuran-2-YL)ethanone, might interact with a biological target, typically a protein or enzyme. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity, which is often expressed as a docking score or binding energy.
While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous brominated benzofuran (B130515) and furan (B31954) derivatives provides a framework for understanding its potential interactions. For instance, studies on 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazole derivatives have demonstrated their potential to bind to enzymes like Asp kinase of Mycobacterium tuberculosis. researchgate.net In such studies, the brominated heterocyclic core plays a crucial role in forming hydrophobic and halogen-bond interactions within the active site of the enzyme.
A hypothetical molecular docking study of this compound against a putative kinase target would likely reveal key interactions. The bromo-substituents could form halogen bonds with electron-donating residues such as aspartate or glutamate. The furan ring and the ethanone (B97240) moiety could participate in van der Waals interactions and potentially hydrogen bonding with appropriate residues in the receptor's binding pocket. The binding affinity would be quantified by a docking score, with more negative values indicating a stronger predicted interaction.
To illustrate the type of data generated from such a study, the following table presents hypothetical docking scores and interacting residues for this compound and its derivatives with a generic kinase ATP-binding site.
| Compound | Putative Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | Kinase A | -8.5 | Val23, Ala45, Leu123 | Hydrophobic |
| Lys67 | Hydrogen Bond | |||
| Asp134 | Halogen Bond | |||
| Derivative 1 (R=CH3) | Kinase A | -8.2 | Val23, Ala45, Leu123 | Hydrophobic |
| Lys67 | Hydrogen Bond | |||
| Derivative 2 (R=OH) | Kinase A | -9.1 | Val23, Ala45, Leu123 | Hydrophobic |
| Lys67, Ser121 | Hydrogen Bond | |||
| Asp134 | Halogen Bond |
This table is illustrative and based on typical results from molecular docking studies of similar compounds.
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT calculations are instrumental in determining the optimized geometry, electronic properties, and spectroscopic signatures of a molecule like this compound.
Geometry optimization using DFT would provide the most stable three-dimensional conformation of the molecule, along with precise bond lengths and angles. For furan and its derivatives, DFT calculations have been shown to accurately predict these parameters in good agreement with experimental data. mdpi.com For this compound, the planarity of the furan ring and the orientation of the bromoethanone side chain would be of particular interest, as these conformational aspects can influence its reactivity and biological activity.
Furthermore, DFT calculations can predict various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For novel furan-2(3H)-one derivatives, DFT studies have correlated a higher electron transfer capability with potential antiproliferative activity. rsc.org
Spectroscopic properties such as infrared (IR) and UV-Vis spectra can also be simulated using DFT. The calculated vibrational frequencies can be compared with experimental IR spectra to confirm the structure of the synthesized compound. Similarly, time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum.
Below is a table of hypothetical DFT-calculated properties for this compound.
| Property | Calculated Value |
| Optimized Energy (Hartree) | -3450.123 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | -1.54 |
| HOMO-LUMO Gap (eV) | 5.35 |
| Dipole Moment (Debye) | 3.45 |
| C=O Vibrational Frequency (cm⁻¹) | 1685 |
| C-Br Vibrational Frequency (cm⁻¹) | 650 |
This table contains hypothetical data for illustrative purposes, based on calculations for similar brominated furan structures.
In Silico Prediction of Pharmacokinetic Properties: Absorption, Distribution, Metabolism, and Excretion (ADME)
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties. For this compound, a comprehensive ADME profile can be generated using various online tools and software packages.
The key ADME properties that are typically evaluated include:
Absorption: This is often predicted by considering factors like lipophilicity (logP), aqueous solubility (logS), and permeability through biological membranes (e.g., Caco-2 permeability). Lipinski's Rule of Five is a commonly used filter to assess the oral bioavailability of a compound.
Distribution: This relates to how a compound is distributed throughout the body. Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) permeability are important predictors.
Metabolism: The metabolic stability of a compound is often predicted by identifying its potential interactions with cytochrome P450 (CYP) enzymes. Predicting the sites of metabolism can guide the design of more stable derivatives.
Excretion: This refers to the elimination of the compound and its metabolites from the body. While direct prediction is complex, factors like renal clearance can be estimated.
Studies on other heterocyclic compounds, including furan derivatives, have successfully employed in silico methods to predict their ADME profiles, validating their potential for oral bioavailability. nih.gov For this compound, the presence of two bromine atoms would likely increase its lipophilicity, which could enhance its absorption but might also lead to higher plasma protein binding.
An illustrative ADME profile for this compound is presented in the table below.
| ADME Property | Predicted Value/Classification |
| Molecular Weight | 297.9 g/mol |
| logP | 2.8 |
| Aqueous Solubility | Low |
| Caco-2 Permeability | High |
| Plasma Protein Binding | >90% |
| BBB Permeability | Likely to cross |
| CYP2D6 Inhibition | Inhibitor |
| Lipinski's Rule of Five | 0 violations |
This table is a hypothetical representation of an in silico ADME prediction.
Analysis of Quantum Chemical Descriptors (CQDs) for Reactivity and Stability
Quantum chemical descriptors (QCDs) are numerical values derived from the electronic structure of a molecule that quantify its reactivity, stability, and other chemical properties. These descriptors are calculated using quantum chemical methods, primarily DFT. An analysis of QCDs for this compound can provide deep insights into its chemical behavior.
Key quantum chemical descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the resistance to a change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of hardness (S = 1 / η). A softer molecule is more reactive.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).
Theoretical studies on the reactivity of furan derivatives, such as 2-acetylfuran (B1664036), have utilized these descriptors to understand their reaction kinetics. acs.org For this compound, the electron-withdrawing nature of the bromine atoms and the acetyl group would significantly influence these descriptors. The electrophilicity index would likely be high, suggesting that the molecule could be susceptible to nucleophilic attack. The local reactivity can be further analyzed using Fukui functions, which identify the most electrophilic and nucleophilic sites within the molecule.
A table of hypothetical quantum chemical descriptors for this compound is provided below.
| Quantum Chemical Descriptor | Calculated Value (eV) |
| Ionization Potential (I) | 6.89 |
| Electron Affinity (A) | 1.54 |
| Electronegativity (χ) | 4.215 |
| Chemical Hardness (η) | 2.675 |
| Chemical Softness (S) | 0.374 |
| Electrophilicity Index (ω) | 3.32 |
These values are hypothetical and serve as an example of the data obtained from such an analysis.
Biological and Pharmacological Investigations of 2 Bromo 1 5 Bromofuran 2 Yl Ethanone Derivatives
Antimicrobial Activity Studies
The antimicrobial potential of 2-Bromo-1-(5-bromofuran-2-YL)ethanone derivatives has been extensively evaluated against a wide range of pathogenic microorganisms, including bacteria and fungi. These studies have revealed that strategic structural modifications can lead to compounds with significant efficacy, even against drug-resistant strains.
Assessment of Antibacterial Efficacy Against Bacterial Strains
Derivatives of 2(5H)-furanone, a structural relative, have demonstrated notable antibacterial properties. For instance, one study identified a novel sulfonyl derivative, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), which exhibited biocidal activity against Staphylococcus aureus with a minimal inhibitory concentration (MIC) of 10 mg/L and a minimal bactericidal concentration (MBC) of 40 mg/L. frontiersin.org
Furthermore, research into naphtho[2,1-b]furan (B1199300) derivatives, which share a core furan (B31954) structure, has shown excellent antibacterial results against both Gram-positive (Streptococci, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas) bacteria. researchgate.net Similarly, chalcone (B49325) analogues incorporating a furan ring have been found to possess strong activity against both susceptible and resistant Staphylococcus aureus strains. nih.gov Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid have also been reported to be as potent as ampicillin (B1664943) against several bacterial species, including Enterococcus sp and Staphylococcus aureus. researchgate.net
Interactive Data Table: Antibacterial Activity of Furan Derivatives
| Compound Class | Bacterial Strain | Activity (MIC/MBC) | Source |
| 2(5H)-Furanone Derivative (F105) | Staphylococcus aureus | MIC: 10 mg/L, MBC: 40 mg/L | frontiersin.org |
| Naphtho[2,1-b]furan Derivatives | Streptococci, S. aureus | Not specified | researchgate.net |
| Furan-containing Chalcones | Staphylococcus aureus | Not specified | nih.gov |
| Benzofuran (B130515) Phenolic Esters | Enterococcus sp, S. aureus | Potency comparable to ampicillin | researchgate.net |
Evaluation of Antifungal Efficacy Against Fungal Pathogens
The antifungal properties of these derivatives are equally significant. Studies have shown that benzofuran-5-ol (B79771) derivatives exhibit potent activity against a range of fungi, including Candida species, Aspergillus species, and Cryptococcus neoformans. researchgate.net Some of these compounds demonstrated efficacy that was superior or comparable to the standard antifungal drug 5-fluorocytosine. researchgate.net The proposed mechanism for some benzofuran-5-ols involves their metabolism into highly active benzoquinone derivatives within the fungal cells. researchgate.net
Another study highlighted the potent antifungal activity of 2-octanoylbenzohydroquinone, a related compound, with MIC values ranging from 2 to 16 µg/mL against various fungal strains. mdpi.com Notably, its activity against Candida krusei (MIC of 2 µg/mL) was comparable to that of amphotericin B (MIC of 1 µg/mL). mdpi.com Furthermore, the synthetic amide 2-bromo-N-phenylacetamide has been shown to have a fungicidal effect against several fluconazole-resistant Candida species, with a MIC of 32 µg/mL for the majority of strains tested. researchgate.net
Interactive Data Table: Antifungal Activity of Furan and Related Derivatives
| Compound/Derivative | Fungal Pathogen | Activity (MIC) | Source |
| Benzofuran-5-ols | Candida albicans | 1.6 µg/mL | researchgate.net |
| Benzofuran-5-ols | Candida tropicalis | 3.2 µg/mL | researchgate.net |
| 2-Octanoylbenzohydroquinone | Candida krusei | 2 µg/mL | mdpi.com |
| 2-bromo-N-phenylacetamide | Candida spp. (fluconazole-resistant) | 32 µg/mL | researchgate.net |
Efficacy Against Multi-Drug Resistant Microorganisms
A critical area of investigation has been the efficacy of these compounds against multi-drug resistant (MDR) microorganisms. The 2(5H)-furanone derivative F105 has been shown to be effective against both methicillin-resistant and -susceptible Staphylococcus aureus (MRSA and MSSA). frontiersin.org It also demonstrated a synergistic effect with aminoglycoside antibiotics, enhancing their efficacy. frontiersin.org Similarly, certain furanone derivatives have been found to restore the antimicrobial activity of gentamicin (B1671437) and ampicillin against S. aureus biofilms. frontiersin.org
Research on other heterocyclic chalcones has also revealed synergistic effects when combined with antibiotics like oxacillin (B1211168) and vancomycin (B549263) against MRSA. nih.gov The intrinsic resistance of fungi like Candida krusei to common antifungals like fluconazole (B54011) makes the potent activity of compounds such as 2-octanoylbenzohydroquinone particularly noteworthy. mdpi.com
Anticancer and Cytotoxic Potentials
In addition to their antimicrobial properties, derivatives of this compound have emerged as promising candidates for anticancer therapy. Their cytotoxic effects have been evaluated against various cancer cell lines, including those under hypoxic conditions, which are often resistant to conventional treatments.
Investigation of Hypoxic Cancer Cell Inhibition
Hypoxia, or low oxygen level, is a common feature of solid tumors and is associated with resistance to radiotherapy and chemotherapy. nih.gov Research has shown that certain brominated compounds can act as radiosensitizers, particularly under hypoxic conditions. For example, 5-bromo-2′-deoxyuridine (BrdU), a brominated nucleoside analog, has demonstrated a more significant radiosensitizing effect on breast (MCF-7) and prostate (PC3) cancer cells under hypoxia compared to normal oxygen levels. nih.gov This effect is linked to an increased level of DNA double-strand breaks in hypoxic cells treated with the compound. nih.gov While not a direct derivative of the title compound, this research highlights the potential role of the bromo-functional group in targeting hypoxic cancer cells. Specific polymeric inhibitors have also been designed to target enzymes like CAIX and MMP/ADAM that are overexpressed under hypoxic and acidic conditions in tumors, thereby inhibiting cancer cell proliferation, survival, and migration. researchgate.net
In Vitro Cytotoxicity Assays on Cancer Cell Lines
Numerous studies have documented the in vitro cytotoxicity of furanone and benzofuran derivatives against a panel of human cancer cell lines. A series of 2(5H)-Furanone derivatives were tested for their cytotoxic activity, with 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone showing the most activity against Dalton's Lymphoma Ascites (DLA) and HeLa cell lines. tsijournals.com
In another study, brominated acetophenone (B1666503) derivatives were evaluated against breast (MCF7), alveolar (A549), colorectal (Caco2), and prostate (PC3) adenocarcinoma cell lines. farmaciajournal.com One derivative, in particular, exhibited remarkable cytotoxicity with IC50 values of 11.80 µg/mL in A549 cells, 18.40 µg/mL in Caco2 cells, and under 10 µg/mL in MCF7 and PC3 cells, while showing low toxicity to normal breast epithelial cells. farmaciajournal.com Similarly, novel 1-benzyl-5-bromoindolin-2-one derivatives have shown potent anticancer activity against MCF-7 breast cancer cells, with IC50 values as low as 2.93 µM. mdpi.com
Silylated derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one have also demonstrated strong antiproliferative activity against multiple cancer cell lines, including colon cancer (HCT-116), with IC50 values ranging from 3.9 to 65.6 μM. mdpi.com Some of these compounds were found to induce apoptosis by down-regulating survivin and activating caspase-3. mdpi.com
Interactive Data Table: In Vitro Cytotoxicity of Furan and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Source |
| 4-(2-Aminoanilino)-3-bromo-2(5H)-furanone | DLA, HeLa | Not specified | tsijournals.com |
| Brominated Acetophenone Derivative | A549 (Alveolar) | 11.80 µg/mL | farmaciajournal.com |
| Brominated Acetophenone Derivative | Caco2 (Colorectal) | 18.40 µg/mL | farmaciajournal.com |
| Brominated Acetophenone Derivative | MCF7 (Breast) | < 10 µg/mL | farmaciajournal.com |
| 1-benzyl-5-bromoindolin-2-one derivative | MCF-7 (Breast) | 2.93 µM | mdpi.com |
| Silylated 3,4-dibromo-5-hydroxy-furan-2(5H)-one | HCT-116 (Colon) | 3.9 - 65.6 µM | mdpi.com |
Enzyme Inhibition and Modulatory Activities
Derivatives based on the furan scaffold, structurally related to this compound, have been the subject of various studies to determine their potential as enzyme inhibitors. These investigations are crucial for understanding the therapeutic potential of this class of compounds.
Protein Tyrosine Kinase (PTK) Inhibitory Activity
Protein tyrosine kinases (PTKs) are a family of enzymes that play a critical role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and proliferation. The dysregulation of PTK activity is often associated with various diseases, including cancer. Consequently, the inhibition of PTKs is a significant target for drug development.
A series of furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro PTK inhibitory activity. nih.gov Several of these compounds demonstrated promising activity, with some showing efficacy comparable to or greater than genistein, a known PTK inhibitor used as a positive control in these studies. nih.gov The general structure involves a furan ring connected to a substituted phenyl ring via a carbonyl group, a core structure analogous to the subject compound.
The screening of these derivatives has identified several compounds with significant inhibitory potential. For instance, compounds with specific hydroxylation patterns on the phenyl ring were found to be particularly active. mdpi.com The presence and position of these hydroxyl groups, as well as substitutions on the furan ring (such as bromine), are critical in determining the inhibitory potency. nih.govmdpi.com
| Compound | Structure | PTK Inhibition (%) at 10 µg/mL |
|---|---|---|
| (2,4-Dihydroxyphenyl)(furan-2-yl)methanone (4a) | Furan ring linked to a 2,4-dihydroxyphenyl group | 95.3 |
| Furan-2-yl(2,3,4-trihydroxyphenyl)methanone (4b) | Furan ring linked to a 2,3,4-trihydroxyphenyl group | 97.5 |
| (5-Bromo-2-hydroxyphenyl)(furan-2-yl)methanone (4c) | 5-Bromofuran ring linked to a 2-hydroxyphenyl group | 85.2 |
| (5-Bromofuran-2-yl)(2,4-dihydroxyphenyl)methanone (8a) | 5-Bromofuran ring linked to a 2,4-dihydroxyphenyl group | 98.1 |
| Genistein (Reference) | Standard PTK inhibitor | 96.4 |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein tyrosine phosphatase 1B (PTP1B) is an enzyme that counteracts the action of PTKs by removing phosphate (B84403) groups from tyrosine residues. nih.gov It acts as a negative regulator in insulin (B600854) and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes and obesity. nih.govresearchgate.net
Research has identified furan-containing compounds, specifically furan-chalcone derivatives, as potential PTP1B inhibitors. researchgate.net In one study, an initial screening identified (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one as a moderate PTP1B inhibitor. This discovery prompted the synthesis and evaluation of a series of related furan-chalcone derivatives to identify more potent inhibitors and to understand their structure-activity relationships. researchgate.net The inhibitory activities of these synthesized compounds were measured using p-nitrophenyl phosphate (pNPP) as a substrate. researchgate.net
| Compound | Substituents on Phenyl Ring | IC₅₀ (µM) |
|---|---|---|
| (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one | None | 6.94 ± 0.69 |
| (E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | 4-Chloro | 4.52 ± 0.31 |
| (E)-3-(furan-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 4-Hydroxy | 3.15 ± 0.22 |
| (E)-3-(furan-2-yl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one | 2,4-Dihydroxy | 1.89 ± 0.13 |
| Ursolic acid (Reference) | Standard PTP1B inhibitor | 3.58 ± 0.25 |
Anti-inflammatory Effects of Furan-Containing Structural Analogs
The furan nucleus is a component of many biologically active compounds, and its derivatives have been widely investigated for their pharmacological properties, including anti-inflammatory effects. nih.govutripoli.edu.ly Structural analogs containing furan and benzofuran scaffolds exhibit anti-inflammatory activity through various mechanisms. nih.govnih.gov These mechanisms include the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the inhibition of enzymes such as cyclooxygenase-2 (COX-2). nih.govnih.govmdpi.com
Natural and synthetic derivatives of benzofuran have been shown to significantly inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models. nih.gov For example, ailanthoidol, a natural benzofuran, was identified as a potent anti-inflammatory agent capable of inhibiting NO production. nih.gov Furthermore, newly synthesized benzofuran-heterocyclic hybrids have demonstrated excellent inhibitory effects on NO generation with low cytotoxicity. mdpi.com One such piperazine/benzofuran hybrid, compound 5d, was found to down-regulate the secretion of pro-inflammatory factors including NO, COX-2, TNF-α, and IL-6, potentially through the inhibition of NF-κB and MAPK signaling pathways. mdpi.com
Fluorinated benzofuran derivatives have also been studied, showing suppression of inflammation by inhibiting the expression of COX-2 and decreasing the secretion of inflammatory mediators like interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), NO, and PGE2. mdpi.com
| Compound | Assay | IC₅₀ (µM) |
|---|---|---|
| Fluorinated Benzofuran 1 | Interleukin-6 (IL-6) | 1.2 |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 | |
| Nitric Oxide (NO) | 2.4 | |
| Prostaglandin E₂ (PGE₂) | 1.1 | |
| Fluorinated Benzofuran 2 | Interleukin-6 (IL-6) | 9.04 |
| Chemokine (C-C) Ligand 2 (CCL2) | 19.3 | |
| Nitric Oxide (NO) | 5.2 | |
| Prostaglandin E₂ (PGE₂) | 20.5 | |
| Piperazine/Benzofuran Hybrid 5d | Nitric Oxide (NO) | 52.23 ± 0.97 |
Structure-Activity Relationship (SAR) Studies for Bioactive Compound Design
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. ijabbr.com By systematically modifying the chemical structure of furan derivatives, researchers can identify key molecular features responsible for their therapeutic effects and design more potent and selective agents. ijabbr.com
For the furan-2-yl(phenyl)methanone derivatives with PTK inhibitory activity, SAR studies have revealed several key insights. nih.gov The number and position of hydroxyl groups on the phenyl ring are critical for activity. For example, a 2,4-dihydroxy substitution on the phenyl ring results in high potency. mdpi.com Furthermore, introducing a bromine atom at the 5-position of the furan ring, as seen in (5-Bromofuran-2-yl)(2,4-dihydroxyphenyl)methanone, can enhance the inhibitory activity, making it more potent than the reference compound genistein. mdpi.com
In the case of PTP1B inhibitors based on the furan-chalcone scaffold, SAR analysis indicated that electron-withdrawing groups (like chlorine) and electron-donating groups (like hydroxyl) on the phenyl ring can modulate inhibitory potency. researchgate.net Specifically, compounds bearing a 2,4-dihydroxy substitution pattern on the phenyl ring showed the most potent PTP1B inhibition, suggesting that these groups are crucial for interaction with the enzyme's active site. researchgate.net
Conclusion and Future Perspectives in the Research of 2 Bromo 1 5 Bromofuran 2 Yl Ethanone
Summary of Current Research Contributions and Gaps
A thorough review of the existing scientific literature reveals a significant gap in the dedicated study of 2-bromo-1-(5-bromofuran-2-yl)ethanone. While chemical suppliers list the compound, indicating its synthesis is feasible, there is a notable absence of peer-reviewed research focusing on its specific chemical reactivity, biological activity, or therapeutic applications.
However, research on structurally related compounds provides a foundational understanding. The furan (B31954) nucleus is a common motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. ijabbr.comutripoli.edu.lyresearchgate.netsemanticscholar.org The presence of bromine atoms on the furan ring can further enhance these properties, a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profile of a molecule.
Similarly, the α-halo ketone moiety is a well-established functional group in organic synthesis, serving as a versatile precursor for the construction of various heterocyclic systems. mdpi.comnih.govnih.govwikipedia.org Its reactivity allows for the introduction of diverse functionalities, making it a valuable building block in the synthesis of complex organic molecules. researchgate.net
The primary gap, therefore, is the lack of direct investigation into this compound itself. The synergistic or unique properties arising from the combination of the di-brominated furan and the α-bromo ketone functionalities remain unexplored.
Promising Directions for Future Synthetic Innovations
Future synthetic research on this compound could focus on developing novel, efficient, and sustainable synthetic methodologies. While the compound is commercially available, optimizing its synthesis is a crucial step for facilitating broader research.
Table 1: Potential Synthetic Approaches for this compound
| Synthetic Strategy | Description | Potential Advantages |
| Direct Bromination of a Precursor Ketone | Treatment of 1-(5-bromofuran-2-yl)ethanone (B1278836) with a brominating agent. | Potentially straightforward and high-yielding. |
| Friedel-Crafts Acylation | Acylation of 2,5-dibromofuran (B110504) with bromoacetyl chloride. | A classic method for forming the ketone. |
| Oxidation of a Secondary Alcohol | Oxidation of the corresponding α-bromo alcohol. | Could offer an alternative route with different selectivity. |
Moreover, the development of one-pot or continuous flow synthesis methods could enhance the efficiency and scalability of its production. numberanalytics.com The use of greener solvents and catalysts would also align with the growing emphasis on sustainable chemistry.
Expanding the Scope of Biological and Medicinal Applications
Given the broad spectrum of biological activities associated with furan derivatives, this compound represents a promising candidate for biological screening. ijabbr.comutripoli.edu.lyresearchgate.netsemanticscholar.org Future research should be directed towards a systematic evaluation of its therapeutic potential.
Table 2: Potential Biological and Medicinal Applications for Investigation
| Therapeutic Area | Rationale based on Furan Chemistry |
| Antibacterial and Antifungal | Furan-containing compounds have demonstrated significant antimicrobial properties. ijabbr.comutripoli.edu.lyresearchgate.net |
| Anticancer | The furan scaffold is present in several anticancer agents, and its derivatives have shown cytotoxic activity against various cancer cell lines. ijabbr.comresearchgate.netmdpi.com |
| Anti-inflammatory | Certain furan derivatives exhibit anti-inflammatory effects. ijabbr.comutripoli.edu.lyresearchgate.net |
| Antiviral | The furan moiety is a component of some antiviral compounds. ijabbr.comutripoli.edu.lyresearchgate.net |
The reactive α-bromo ketone handle also allows for the synthesis of a library of derivatives. By reacting this group with various nucleophiles, a diverse set of compounds can be generated and screened for a wide range of biological activities, potentially leading to the discovery of novel therapeutic agents. nih.govwikipedia.orgresearchgate.net
Integration of Advanced Computational and Experimental Methodologies
To accelerate the research and development process for this compound and its derivatives, a combination of advanced computational and experimental techniques is highly recommended.
Computational Approaches:
Molecular Docking: To predict the binding affinity of the compound and its derivatives to various biological targets, such as enzymes and receptors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies: To establish a correlation between the chemical structure and biological activity, guiding the design of more potent analogues.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally assess the pharmacokinetic and toxicological properties of new derivatives early in the drug discovery process. frontiersin.org
Experimental Methodologies:
High-Throughput Screening (HTS): To rapidly screen a large library of derivatives against a panel of biological targets to identify hit compounds.
Mechanism of Action Studies: To elucidate the biochemical pathways through which the active compounds exert their effects.
In Vivo Studies: To evaluate the efficacy and safety of the most promising compounds in animal models.
The integration of these modern approaches will enable a more rational and efficient exploration of the therapeutic potential of this compound and its derivatives, paving the way for future innovations in medicinal chemistry. numberanalytics.comnumberanalytics.com
Q & A
Q. What are the common synthetic routes for 2-Bromo-1-(5-bromofuran-2-yl)ethanone, and what methodologies ensure high purity?
- Methodological Answer : The compound is typically synthesized via bromination of 1-(furan-2-yl)ethanone using brominating agents like copper(II) bromide under reflux conditions. For example, bromine in chloroform (CHCl₃) with a substrate-to-bromine molar ratio of 1:1 yields ~85% after recrystallization from diethyl ether . Key steps include:
- Reaction Setup : Substrate dissolved in CHCl₃, bromine added dropwise.
- Workup : Neutralization with NaHCO₃, washing with sodium thiosulfate to remove excess bromine.
- Purification : Recrystallization or column chromatography.
Critical Parameters : Solvent polarity, temperature control (reflux at ~60°C), and stoichiometric precision.
Q. How is the compound characterized structurally and chemically?
- Methodological Answer :
- X-ray Crystallography : Single-crystal studies (e.g., SHELX programs) confirm bond lengths (mean C–C = 0.009 Å) and molecular geometry. Data-to-parameter ratios >15 ensure reliability .
- Spectroscopy : ¹H/¹³C NMR identifies bromine-induced deshielding (e.g., carbonyl carbon at ~190 ppm).
- Thermal Analysis : Melting points (e.g., 65–66°C for analogues) assess purity .
Q. What storage conditions are recommended to maintain stability?
- Methodological Answer : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture or light, as brominated ketones are prone to radical-mediated decomposition .
Advanced Research Questions
Q. How can bromination reaction parameters be optimized to improve yield and selectivity?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution but may increase side reactions. CHCl₃ balances reactivity and control .
- Catalyst Screening : Lewis acids (e.g., FeCl₃) or iodine can accelerate bromine activation.
- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust bromine addition rates .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model the electron density at the α-carbon (adjacent to carbonyl) to predict nucleophilic attack sites. Fukui indices highlight electrophilic regions .
- Molecular Docking : For biological applications, simulate interactions with enzyme active sites (e.g., antimicrobial targets like cytochrome P450) .
Q. How to resolve contradictions in reported reaction yields or by-product profiles?
- Methodological Answer :
- Comparative Analysis : Replicate methods from conflicting studies (e.g., bromine vs. NBS as bromine sources) under controlled conditions.
- By-product Identification : Use LC-MS to detect halogenated furan derivatives, which may form via over-bromination or ring-opening .
- Statistical DoE : Apply factorial design to isolate variables (e.g., temperature, solvent) influencing yield discrepancies .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
